CWP232291 -

CWP232291

Catalog Number: EVT-1534621
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CWP232291 is a small molecule and prodrug of CWP232204 targeting Src associated in mitosis, of 68 kDa (Sam68 or KHDRBS1), with potential antineoplastic activity. CWP232291 is converted in serum into its active form CWP232204 which binds to Sam68, thereby resulting in the induction of apoptosis in selective cancer cells. Due to the multimodular structure of Sam68, the apoptosis mediated by CWP232204-Sam68 interaction can be attributed to 1) activation of transcription factor NF-kB induced by tumor necrosis factor alpha signaling, 2) alternative splicing of BCL-2 apoptosis gene, driving the balance towards pro-apoptotic as opposed to anti-apoptotic isoforms, 3) down-regulation of the anti-apoptotic protein survivin via Want signaling.
Source and Classification

CWP232291 was synthesized by researchers at JW Pharmaceutical Corporation. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting the Wnt/β-catenin pathway, which plays a significant role in cell proliferation and differentiation. This pathway is often dysregulated in various cancers, making it a critical target for therapeutic intervention .

Synthesis Analysis

Methods and Technical Details

The synthesis of CWP232291 involves several chemical reactions, primarily focusing on the construction of its pyrazoline core structure. The synthesis typically employs a 1,3-dipolar cycloaddition reaction using nitrilimines, which leads to the formation of pyrazoline derivatives. The specific steps include:

  1. Formation of Nitrilimine: This is achieved through the dehydrogenation of aldehyde hydrazine.
  2. Cycloaddition: Ethyl cinnamate acts as the dipolarophile, reacting with the generated nitrilimine to yield the desired pyrazoline structure.
  3. Purification and Characterization: The final compound undergoes purification processes such as hydrolysis and coupling reactions. Characterization techniques like NMR and X-ray crystallography are used to confirm the structure and stereochemistry .
Molecular Structure Analysis

Structure and Data

CWP232291 features a complex molecular structure characterized by its pyrazoline moiety, which contributes to its biological activity. The molecular formula is C22H24N2OC_{22}H_{24}N_2O, and its molecular weight is approximately 348.44 g/mol. The structure includes multiple aromatic rings that enhance its interaction with biological targets within the Wnt signaling pathway.

Chemical Reactions Analysis

Reactions and Technical Details

CWP232291 primarily acts by disrupting the interaction between β-catenin and its associated proteins within the Wnt signaling pathway. Upon administration, it induces degradation of β-catenin by promoting its phosphorylation through the action of glycogen synthase kinase 3 beta (GSK-3β). This mechanism effectively reduces β-catenin levels in the nucleus, thereby inhibiting transcriptional activation of Wnt target genes such as c-Myc and cyclin D1 .

Mechanism of Action

Process and Data

The mechanism of action for CWP232291 involves several key steps:

  1. Inhibition of β-Catenin Accumulation: By promoting β-catenin degradation, CWP232291 prevents its accumulation in the cytoplasm.
  2. Disruption of Transcriptional Activity: With lower levels of β-catenin, there is reduced interaction with transcription factors like T-cell factor/lymphoid enhancer-binding factor (TCF/LEF), leading to decreased expression of genes that promote cell proliferation.
  3. Induction of Apoptosis: In cancer cells treated with CWP232291, increased levels of pro-apoptotic markers have been observed, suggesting that it may also trigger apoptotic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CWP232291 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties are essential for determining appropriate dosing regimens in clinical applications.

Applications

Scientific Uses

CWP232291 has potential applications in various scientific fields:

  • Cancer Research: As an inhibitor of the Wnt/β-catenin pathway, it is being investigated for its ability to treat cancers characterized by aberrant Wnt signaling.
  • Drug Development: Its mechanism provides insights into developing other small molecule inhibitors targeting similar pathways.
  • Biological Studies: Researchers utilize CWP232291 to study the role of Wnt signaling in normal physiology and disease states.
Molecular Mechanisms of CWP232291 Action

Wnt/β-Catenin Signaling Pathway Inhibition

CWP232291 (CWP291) is a small-molecule prodrug converted to its active form, CWP232204, which targets the Wnt/β-catenin pathway—a critical regulator of cell proliferation and stemness. Its mechanism involves two primary interventions:

β-Catenin Degradation via Proteasomal Pathways [1] [6]

CWP232204 disrupts β-catenin stability by enhancing its proteasomal degradation. In the absence of Wnt ligands, β-catenin is phosphorylated by a destruction complex (Axin/APC/GSK3β/CK1α), leading to ubiquitination and proteasomal breakdown. CWP232204 reactivates this degradation machinery in cancer cells by:

  • Stabilizing the Destruction Complex: Preventing Wnt-induced dissociation of Axin/GSK3β/APC, thereby enabling continuous β-catenin phosphorylation [1].
  • Promoting Ubiquitination: Facilitating β-TrCP-mediated ubiquitination of phosphorylated β-catenin, confirmed by reduced β-catenin protein levels in prostate cancer (PC3, 22Rv1) and ovarian cancer cells [1] [2].

Table 1: CWP232291-Induced β-Catenin Degradation Kinetics

Cancer Modelβ-Catenin ReductionTime to Max EffectKey Molecular Markers
Prostate Cancer (CRPC)80–90%6–12 hours↑p-β-catenin (Ser33/37), ↑Ubiquitin
Ovarian Cancer70–85%8–14 hours↑GSK3β activity, ↓Active β-catenin
AML Blasts60–75%12–24 hours↑Proteasome activity, ↓Nuclear β-catenin

Disruption of TCF/LEF Transcriptional Activity [6] [8]

CWP232291 suppresses β-catenin/TCF-mediated gene transcription by:

  • Competitive Binding: Blocking β-catenin’s armadillo (ARM) domain, essential for TCF/LEF interactions [6].
  • Downregulating Oncogenes: Reducing expression of MYC, CCND1 (cyclin D1), and SURVIVIN in castration-resistant prostate cancer (CRPC) and ovarian cancer models, validated via luciferase reporter assays (70–90% inhibition at 1 μM) [1] [2]. This impairs cell-cycle progression and survival pathways.

Endoplasmic Reticulum (ER) Stress Induction

CWP232291 triggers unresolved ER stress, leading to intrinsic apoptosis:

Activation of Proapoptotic CHOP Protein [1] [3]

  • CHOP Upregulation: CWP232204 induces CHOP (DDIT3) transcription 5–8-fold by activating the PERK/ATF4 axis of the unfolded protein response (UPR). CHOP suppresses antiapoptotic Bcl-2 and activates caspase cascades [1].
  • Tumor-Selective Effect: Elevated CHOP occurs in cancer cells (e.g., CRPC, AML) but not normal cells, attributed to higher basal ER stress in malignancies [3].

Caspase-3-Dependent Apoptotic Pathways [1] [3]

  • Caspase-3 Cleavage: CWP232291 increases cleaved caspase-3 by 4–6-fold in CRPC xenografts and patient-derived organoids, with apoptosis blocked by the pan-caspase inhibitor ZVAD-FMK [1].
  • Downstream Execution: Caspase-3 activation cleaves PARP and other substrates, causing DNA fragmentation and cell death. ER stress amplifies this via calcium release from ER stores [1] [8].

Synergistic Modulation of Androgen Receptor (AR) Signaling

CWP232291 targets the Wnt/β-catenin-AR crosstalk, a key driver of CRPC:

Downregulation of AR Splice Variants [1]

  • AR-V7 Suppression: CWP232291 reduces AR-V7 protein by 60–80% in 22Rv1 CRPC cells and patient-derived tissues. AR-Vs lack ligand-binding domains and enable constitutive AR signaling; their degradation resensitizes tumors to anti-androgens [1].
  • Mechanism: β-catenin stabilization is required for AR-V transcription. CWP232291-mediated β-catenin loss depletes nuclear AR-Vs [1].

Crosstalk Between Wnt/β-Catenin and AR Pathways [1] [8]

  • Nuclear Complex Disruption: β-catenin acts as an AR coactivator by binding AR’s N-terminal domain. CWP232291 disrupts this interaction, reducing AR-driven genes (e.g., KLK3 encoding PSA) [1].
  • Transcriptional Synergy: Wnt/β-catenin and AR coregulate genes like MYC and CCND1. Dual inhibition by CWP232291 suppresses CRPC growth in vivo (70% tumor reduction in xenografts) [1] [8].

Table 2: Impact of CWP232291 on AR Signaling in CRPC Models

AR-Related TargetChange Post-TreatmentFunctional ConsequenceExperimental Model
AR-FL (Full-Length)↓40–50%Reduced androgen sensitivityLNCaP/VCaP cells
AR-V7↓60–80%Loss of constitutive AR activity22Rv1 cells, CRPC organoids
PSA (KLK3)↓75%Biomarker of AR pathway inhibitionCRPC patient tissues
Nuclear β-catenin-ARDisrupted complexesImpaired transcriptional activationCo-immunoprecipitation assays

Properties

Product Name

CWP232291

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

CWP-232291; CWP232291; CWP 232291.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.